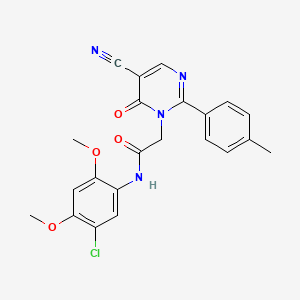
Methyl (2R)-2-amino-2-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-amino-2-cyclohexylpropanoate, also known as Mexiletine, is a pharmaceutical drug that belongs to the class of antiarrhythmic agents. It is used to treat ventricular arrhythmias, a condition where the heart beats irregularly, and also has potential applications in the treatment of neuropathic pain.
Applications De Recherche Scientifique
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, including those associated with myocardial infarction and heart failure. Methyl (2R)-2-amino-2-cyclohexylpropanoate has also been studied for its potential use in the treatment of neuropathic pain, although further research is needed to fully understand its mechanism of action in this context.
Mécanisme D'action
Methyl (2R)-2-amino-2-cyclohexylpropanoate works by blocking sodium channels in the heart, which reduces the influx of sodium ions and slows down the rate of depolarization. This helps to prevent abnormal electrical activity in the heart and restore normal heart rhythm. Methyl (2R)-2-amino-2-cyclohexylpropanoate also has local anesthetic properties, which may contribute to its effectiveness in treating neuropathic pain.
Biochemical and Physiological Effects
Methyl (2R)-2-amino-2-cyclohexylpropanoate has been shown to have a number of biochemical and physiological effects. It can reduce the duration and amplitude of action potentials in cardiac cells, which helps to prevent abnormal electrical activity. Methyl (2R)-2-amino-2-cyclohexylpropanoate can also reduce the excitability of sensory neurons, which may contribute to its effectiveness in treating neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R)-2-amino-2-cyclohexylpropanoate has several advantages for use in lab experiments. It is relatively stable and easy to handle, and its effects on sodium channels are well-characterized. However, Methyl (2R)-2-amino-2-cyclohexylpropanoate can be expensive, and its effects may vary depending on the specific type of sodium channel being studied.
Orientations Futures
There are several potential future directions for research on Methyl (2R)-2-amino-2-cyclohexylpropanoate. One area of interest is the development of new formulations or delivery methods that could improve its effectiveness in treating neuropathic pain. Another area of interest is the study of Methyl (2R)-2-amino-2-cyclohexylpropanoate's effects on different types of sodium channels, which could help to identify new targets for antiarrhythmic drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl (2R)-2-amino-2-cyclohexylpropanoate in both cardiac and neural tissues.
Méthodes De Synthèse
Methyl (2R)-2-amino-2-cyclohexylpropanoate is synthesized from 2-amino-2-cyclohexylacetic acid, which is reacted with methanol and thionyl chloride to form the corresponding methyl ester. The methyl ester is then reacted with ammonia to form Methyl (2R)-2-amino-2-cyclohexylpropanoate.
Propriétés
IUPAC Name |
methyl (2R)-2-amino-2-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h8H,3-7,11H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODYAOMLMHOVEK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-amino-2-cyclohexylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

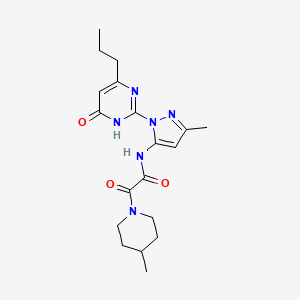
![3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2863637.png)
![1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2863638.png)
![(4-Phenyloxan-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2863640.png)

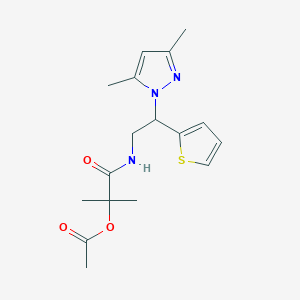
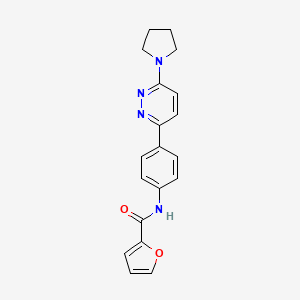
![(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide](/img/structure/B2863649.png)
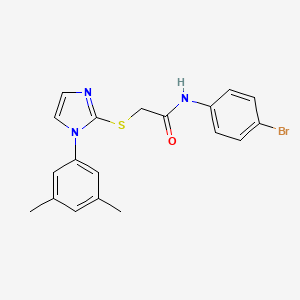

![5-(cyclopropylcarbonyl)-N-(2-thienylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2863655.png)
![N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2863656.png)
![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2863657.png)
